molecular formula C6H8N2OS2 B13091599 3-(Methylsulfinyl)-6-(methylthio)pyridazine CAS No. 40953-90-0

3-(Methylsulfinyl)-6-(methylthio)pyridazine

Cat. No.: B13091599
CAS No.: 40953-90-0
M. Wt: 188.3 g/mol
InChI Key: PICCSWVJTIXBNT-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)-6-(methylthio)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfinyl)-6-(methylthio)pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyridazine ring followed by the introduction of the methylsulfinyl and methylthio groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfinyl)-6-(methylthio)pyridazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylsulfinyl group can be reduced to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio or methylsulfinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfinyl)-6-(methylthio)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)-6-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)pyridazine: Lacks the methylsulfinyl group, resulting in different chemical and biological properties.

    6-(Methylthio)pyridazine: Similar structure but without the methylsulfinyl group.

    3-(Methylsulfinyl)pyridazine: Contains only the methylsulfinyl group, leading to distinct reactivity and applications.

Uniqueness

3-(Methylsulfinyl)-6-(methylthio)pyridazine is unique due to the presence of both methylsulfinyl and methylthio groups, which confer specific chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

40953-90-0

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

3-methylsulfanyl-6-methylsulfinylpyridazine

InChI

InChI=1S/C6H8N2OS2/c1-10-5-3-4-6(8-7-5)11(2)9/h3-4H,1-2H3

InChI Key

PICCSWVJTIXBNT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C=C1)S(=O)C

Origin of Product

United States

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